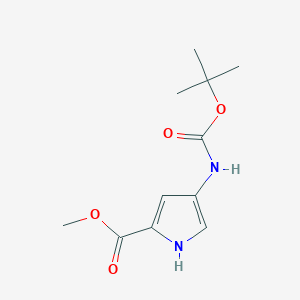
methyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is a compound that features a pyrrole ring substituted with a methyl ester and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The esterification of the carboxylic acid group to form the methyl ester can be done using methanol and trimethylchlorosilane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability . These systems allow for better control over reaction conditions and can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, and the amino group can participate in further reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol for Boc deprotection.
Major Products
Oxidation: Oxidized pyrrole derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine after Boc deprotection.
Scientific Research Applications
Methyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the synthesis of biologically active molecules and as a precursor in drug development.
Medicine: Potential use in the development of pharmaceuticals due to its stability and reactivity.
Industry: Used in the production of complex organic compounds and materials.
Mechanism of Action
The mechanism of action of methyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate involves its ability to act as a protected amino acid derivative. The Boc group protects the amino group during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Boc-aminothiazole-4-carboxylate
- tert-Butyl 4-hydroxybenzylcarbamate
- 4-((tert-Butoxycarbonyl)amino)methyl)benzoic acid
Uniqueness
Methyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is unique due to its pyrrole ring structure, which imparts specific reactivity and stability. The presence of the Boc-protected amino group makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are required .
Properties
Molecular Formula |
C11H16N2O4 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4/h5-6,12H,1-4H3,(H,13,15) |
InChI Key |
QNOADFQHLRFJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CNC(=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















